

# Utreloxastat's CARDINALS Trial in ALS: A Comparative Analysis of a Failed Promise

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Utreloxastat |           |  |  |  |
| Cat. No.:            | B10831238    | Get Quote |  |  |  |

The Phase 2 CARDINALS clinical trial investigating **Utreloxastat** for the treatment of amyotrophic lateral sclerosis (ALS) has been terminated after failing to meet its primary and secondary endpoints. The topline results, announced by PTC Therapeutics, revealed that the investigational drug did not demonstrate a statistically significant slowing of disease progression compared to placebo. This outcome has led to the discontinuation of the **Utreloxastat** development program for ALS.

This guide provides a comprehensive analysis of the CARDINALS trial results, placing them in the context of other approved and investigational therapies for ALS. It is intended for researchers, scientists, and drug development professionals seeking to understand the trial's outcomes and their implications for the field.

### **Utreloxastat and the CARDINALS Trial: An Overview**

**Utreloxastat** (also known as PTC857) is an inhibitor of 15-lipoxygenase, an enzyme implicated in oxidative stress and ferroptosis, a form of iron-dependent cell death believed to contribute to motor neuron degeneration in ALS.[1] The CARDINALS trial (NCT05349721) was a global, Phase 2, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of **Utreloxastat** in individuals with ALS.[2][3][4]

The primary endpoint of the trial was a composite measure of the change in the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) score and survival.[5][6][7] Secondary endpoints included assessments of respiratory function, muscle strength, and quality of life.[2][8]



## **Topline Results of the CARDINALS Trial**

The CARDINALS trial did not achieve statistical significance on its primary endpoint, with a reported p-value of 0.52.[5][6][7] While PTC Therapeutics mentioned a "modest numerical benefit" on the primary endpoint and a correlation of favorable clinical effect with a reduction in plasma neurofilament light chain (NfL), a biomarker of neuronal damage, these observations were not statistically significant.[5][6][7][9] The trial also failed to meet its secondary efficacy endpoints.[5][6][7] Despite the lack of efficacy, **Utreloxastat** was reported to be safe and well-tolerated.[5][10]

## **Comparative Analysis with Other ALS Therapies**

To understand the implications of the CARDINALS trial results, it is essential to compare them with the data from other notable ALS treatments. The following tables summarize the key efficacy data from pivotal clinical trials of approved and recently discontinued ALS therapies.



| Drug                      | Clinical Trial              | Primary<br>Endpoint                                | Key Efficacy<br>Results                                                                        | Status                                 |
|---------------------------|-----------------------------|----------------------------------------------------|------------------------------------------------------------------------------------------------|----------------------------------------|
| Utreloxastat              | CARDINALS<br>(Phase 2)      | Composite of ALSFRS-R change and survival          | Did not meet<br>primary endpoint<br>(p=0.52)[5][6][7]                                          | Development for<br>ALS<br>Discontinued |
| Relyvrio<br>(AMX0035)     | CENTAUR<br>(Phase 2)        | Rate of decline in<br>ALSFRS-R score               | -1.24 points per<br>month with<br>AMX0035 vs.<br>-1.66 points per<br>month with<br>placebo[11] | Withdrawn from<br>Market               |
| PHOENIX<br>(Phase 3)      | Change in<br>ALSFRS-R score | Did not meet<br>primary endpoint                   |                                                                                                |                                        |
| Qalsody<br>(Tofersen)     | VALOR (Phase<br>3)          | Change in<br>ALSFRS-R score                        | Did not meet primary endpoint, but showed reductions in neurofilament light chain[12] [13][14] | Approved for<br>SOD1-ALS               |
| Edaravone                 | Study 19 (Phase<br>3)       | Change in<br>ALSFRS-R score                        | -5.01 change<br>from baseline<br>with edaravone<br>vs7.50 with<br>placebo[15]                  | Approved                               |
| Riluzole                  | Bensimon et al.,<br>1994    | Survival                                           | 74% survival at<br>12 months with<br>riluzole vs. 58%<br>with placebo[16]                      | Approved                               |
| Lacomblez et al.,<br>1996 | Survival                    | 56.8% alive without tracheostomy at 18 months with | Approved                                                                                       |                                        |



100mg riluzole vs. 50.4% with placebo[17]

## **Experimental Protocols: A High-Level Overview**

A detailed comparison of clinical trial outcomes requires an understanding of the methodologies employed. Below is a summary of the experimental designs for the key trials discussed.



| Trial                     | Drug                  | Phase | Design                                                      | Participant<br>s                | Duration  | Primary<br>Endpoint                                  |
|---------------------------|-----------------------|-------|-------------------------------------------------------------|---------------------------------|-----------|------------------------------------------------------|
| CARDINAL<br>S             | Utreloxasta<br>t      | 2     | Randomize<br>d, Double-<br>Blind,<br>Placebo-<br>Controlled | ~300<br>Adults with<br>ALS      | 24 weeks  | Composite of ALSFRS-R change and survival[2] [4][18] |
| CENTAUR                   | Relyvrio<br>(AMX0035) | 2     | Randomize<br>d, Double-<br>Blind,<br>Placebo-<br>Controlled | 137 Adults<br>with ALS          | 24 weeks  | Rate of decline in ALSFRS-R score[11]                |
| VALOR                     | Qalsody<br>(Tofersen) | 3     | Randomize<br>d, Double-<br>Blind,<br>Placebo-<br>Controlled | 108 Adults<br>with SOD1-<br>ALS | 28 weeks  | Change in<br>ALSFRS-R<br>score[12]<br>[13]           |
| Study 19                  | Edaravone             | 3     | Randomize<br>d, Double-<br>Blind,<br>Placebo-<br>Controlled | 137 Adults<br>with ALS          | 24 weeks  | Change in<br>ALSFRS-R<br>score[15]<br>[20][21][22]   |
| Bensimon<br>et al., 1994  | Riluzole              | 3     | Randomize<br>d, Double-<br>Blind,<br>Placebo-<br>Controlled | 155 Adults<br>with ALS          | 12 months | Survival[16                                          |
| Lacomblez<br>et al., 1996 | Riluzole              | 3     | Randomize<br>d, Double-<br>Blind,<br>Placebo-<br>Controlled | 959 Adults<br>with ALS          | 18 months | Survival<br>without<br>tracheosto<br>my[17]          |



# Visualizing the Science: Signaling Pathways and Experimental Workflows

To further elucidate the scientific basis of **Utreloxastat** and the structure of its clinical evaluation, the following diagrams are provided.



Click to download full resolution via product page

Caption: Utreloxastat's proposed mechanism of action in inhibiting motor neuron death.





Click to download full resolution via product page

Caption: Simplified workflow of the CARDINALS Phase 2 clinical trial.

### **Conclusion and Future Directions**

The failure of **Utreloxastat** in the CARDINALS trial is a significant disappointment for the ALS community and underscores the persistent challenges in developing effective treatments for this devastating neurodegenerative disease. While the safety profile of **Utreloxastat** appeared favorable, the lack of efficacy highlights the complexity of targeting oxidative stress and ferroptosis in ALS.

The comparison with other ALS therapies reveals a landscape of incremental advances and notable setbacks. The recent withdrawal of Relyvrio after a failed confirmatory trial serves as a stark reminder of the rigorous path from promising early-phase data to proven clinical benefit.



In contrast, the approval of Qalsody for a specific genetic subpopulation of ALS offers a beacon of hope for targeted therapeutic strategies.

For researchers and drug developers, the negative results from the CARDINALS trial provide valuable data that will inform future research. A deeper understanding of the patient populations, biomarkers, and specific pathways involved in ALS will be critical for the design of more effective clinical trials and the development of novel therapeutic agents. The modest numerical benefit and the correlation with neurofilament light chain levels, though not statistically significant, may warrant further investigation in preclinical models or in different patient subgroups. The pursuit of a cure for ALS continues, with each trial, successful or not, contributing to the collective knowledge base that will ultimately lead to a breakthrough.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mndassociation.org [mndassociation.org]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. neurology.org [neurology.org]
- 4. A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Parallel Study to Assess the Efficacy, Safety, Tolerability, PK, and Biomarker Effects of PTC857 in Adult Subjects With Amyotrophic Lateral Sclerosis (CARDINALS) | NEALS [neals.org]
- 5. PTC Therapeutics' phase 2 CardinALS study of utreloxastat in ALS patients fails to meet primary endpoint [pharmabiz.com]
- 6. PTC Therapeutics Announces Topline Results of CardinALS Trial of Utreloxastat in ALS Patients | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 7. PTC Therapeutics Announces Topline Results of CardinALS Trial of Utreloxastat in ALS Patients [prnewswire.com]
- 8. act4als.org [act4als.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]



- 10. CardinALS-trial terminated after negative results TRICALS [tricals.org]
- 11. Latest news from the CENTAUR trial puts AMX0035 in the mix MND Research Blog [mndresearch.blog]
- 12. The New England Journal of Medicine Publishes Pivotal Tofersen Data that Show Benefits in Rare, Genetic Form of ALS | Biogen [investors.biogen.com]
- 13. Trial of Antisense Oligonucleotide Tofersen for SOD1 ALS PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A controlled trial of riluzole in amyotrophic lateral sclerosis. ALS/Riluzole Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dose-ranging study of riluzole in amyotrophic lateral sclerosis. Amyotrophic Lateral Sclerosis/Riluzole Study Group II PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alsnewstoday.com [alsnewstoday.com]
- 19. Amylyx Pharmaceuticals Announces New England Journal of Medicine Publication of Pivotal AMX0035 Data Demonstrating Statistically Significant Benefit in People with ALS | Amylyx [amylyx.com]
- 20. Long-term edaravone efficacy in amyotrophic lateral sclerosis: Post-hoc analyses of Study 19 (MCI186-19) PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Long-term edaravone efficacy in amyotrophic lateral sclerosis: Post-hoc analyses of Study 19 (MCI186-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Post-hoc analysis of randomised, placebo-controlled, double-blind study (MCI186-19) of edaravone (MCI-186) in amyotrophic lateral sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Utreloxastat's CARDINALS Trial in ALS: A Comparative Analysis of a Failed Promise]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831238#interpreting-the-results-of-the-cardinals-trial-for-utreloxastat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com